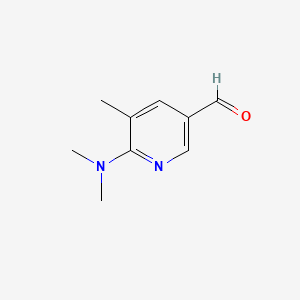

6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

6-(dimethylamino)-5-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-4-8(6-12)5-10-9(7)11(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNVCWYUIDKHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring an electron-donating dimethylamino group and a reactive aldehyde functional group on the pyridine ring, makes it a valuable building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and potential applications, with a focus on its role in drug discovery and development.

Chemical Identity and Properties

Table 1: Physicochemical Properties of Related Pyridine Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 6-Chloro-5-methylpyridine-3-carbaldehyde | 176433-43-5 | C₇H₆ClNO | 155.58 | 51-53 |

| 6-(Dimethylamino)nicotinaldehyde | 149805-92-5 | C₈H₁₀N₂O | 150.18 | 57-59[3] |

| 5-Methylpyridine-3-carbaldehyde | 100910-66-5 | C₇H₇NO | 121.14 | N/A |

| 6-Hydroxy-5-methylpyridine-3-carbaldehyde | 1289194-02-0 | C₇H₇NO₂ | 137.14 | 230-232[4] |

Note: The properties of 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde are expected to be influenced by both the dimethylamino and methyl substituents.

Synthesis and Mechanism

The synthesis of 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde can be approached through several synthetic strategies, often involving the modification of a pre-existing pyridine ring. A common precursor for such syntheses is a halogenated pyridine, which can undergo nucleophilic aromatic substitution with dimethylamine, followed by functional group manipulation to introduce the aldehyde.

Proposed Synthetic Workflow

A plausible synthetic route starts from the commercially available 6-Chloro-5-methylpyridine-3-carbaldehyde.

Figure 1: Proposed synthesis of the target compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 6-Chloro-5-methylpyridine-3-carbaldehyde (1.0 eq) in a suitable high-boiling polar aprotic solvent such as DMSO or NMP, add a base, for example, potassium carbonate (2.0-3.0 eq).

-

Addition of Reagent: Introduce a solution of dimethylamine (e.g., 40% in water or as a gas) in excess (2.0-5.0 eq) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Solvent: High-boiling polar aprotic solvents like DMSO or NMP are chosen to facilitate the dissolution of the reactants and to allow for heating to drive the nucleophilic aromatic substitution, which is often slow on electron-rich pyridine rings.

-

Base: An inorganic base like potassium carbonate is used to neutralize the HCl formed during the reaction, pushing the equilibrium towards the product.

-

Excess Dimethylamine: Using an excess of the nucleophile, dimethylamine, ensures the complete consumption of the starting material.

Applications in Drug Discovery

Substituted pyridines are a cornerstone in medicinal chemistry due to their ability to act as bioisosteres for other aromatic rings and their capacity to form key hydrogen bonds with biological targets. The aldehyde group in 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde serves as a versatile handle for a variety of chemical transformations, including:

-

Reductive Amination: To introduce diverse amine functionalities.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.

-

Oxidation: To form the corresponding carboxylic acid.

-

Condensation Reactions: With various nucleophiles to form a wide range of heterocyclic systems.

These transformations allow for the generation of libraries of compounds for screening against various biological targets.

Figure 2: Applications in compound library synthesis.

Safety and Handling

As with all laboratory chemicals, 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific safety information, it is advisable to consult the Safety Data Sheet (SDS) of a closely related compound, such as 6-Chloro-5-methylnicotinaldehyde, which indicates it may cause an allergic skin reaction (H317)[2].

References

Sources

An In-depth Technical Guide to the Physical Properties of 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde

This guide provides a comprehensive overview of the core physical properties of the heterocyclic compound 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde . Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical knowledge with practical methodologies for characterization. Given the limited publicly available experimental data for this specific molecule, this guide establishes a predictive framework based on its chemical structure and data from close structural analogues. It further provides detailed, field-proven protocols for the empirical determination of its key physical characteristics.

Introduction and Molecular Identity

6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde belongs to the substituted pyridine class of compounds. This scaffold is of significant interest in medicinal chemistry due to the versatile reactivity of the pyridine ring, the electron-donating nature of the dimethylamino group, and the synthetic utility of the aldehyde functional group. Understanding the physical properties of this molecule is a critical first step in its application as a building block for more complex target molecules, enabling informed decisions on reaction conditions, purification strategies, formulation, and storage.

Molecular Structure and Formula

The fundamental identity of a compound is defined by its structure. The key substituents on the pyridine core are a dimethylamino group at the 6-position, a methyl group at the 5-position, and a carbaldehyde (formyl) group at the 3-position.

Figure 1: 2D Chemical Structure of 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde.

Based on this structure, the fundamental chemical identifiers can be established.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | Calculated |

| Molecular Weight | 164.21 g/mol | Calculated |

| Monoisotopic Mass | 164.09496 Da | Calculated |

| SMILES | CN(C)c1cc(c(C)cn1)C=O | Predicted |

| InChI Key | (Predicted) | N/A |

| CAS Number | Not Assigned | N/A |

Predicted and Analogous Physicochemical Properties

Direct experimental data for 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde is not available in peer-reviewed literature or major chemical databases. However, we can infer likely properties by examining closely related analogues.

| Property | Predicted/Analogous Value | Basis of Information |

| Physical State | Solid at room temperature | Based on the analogue 6-(dimethylamino)nicotinaldehyde, which is a solid. The addition of a methyl group is unlikely to lower the melting point into a liquid state at STP. |

| Melting Point (°C) | > 50 °C (Estimate) | The structural analogue 6-Chloro-5-methylpyridine-3-carbaldehyde has a melting point of 51-53 °C.[1][2] The dimethylamino group's electronic and steric differences from a chloro group make this a rough estimate, but it provides a reasonable starting point. Another analogue, 6-Hydroxy-5-methylpyridine-3-carbaldehyde , has a much higher melting point of 230-232 °C, likely due to hydrogen bonding. |

| Boiling Point (°C) | > 250 °C (Predicted) | The predicted boiling point for the chloro-analogue is 269.2±35.0 °C.[1][2] The target compound is expected to have a similarly high boiling point, making vacuum distillation the required method for purification if it were a liquid. |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, Chloroform, Ethyl Acetate). Limited solubility in non-polar solvents (e.g., Hexane) and water. | This is a standard prediction for polar, non-ionic organic molecules. The related compound 4-(Dimethylamino)pyridine (DMAP) is soluble in a wide range of organic solvents but less so in water.[3] |

Spectroscopic and Chromatographic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While experimental spectra for the target molecule are unavailable, this section outlines the expected spectral features and provides a standard protocol for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Aldehyde Proton (-CHO): A singlet peak expected around δ 9.8-10.2 ppm.

-

Aromatic Protons (Pyridine Ring): Two distinct singlets or narrow doublets in the aromatic region (δ 7.0-8.5 ppm). The protons at the C2 and C4 positions will have unique chemical shifts due to the influence of the surrounding substituents.

-

Dimethylamino Protons (-N(CH₃)₂): A singlet integrating to 6 hydrogens, likely in the δ 2.8-3.2 ppm range.

-

Methyl Proton (-CH₃): A singlet integrating to 3 hydrogens, likely in the δ 2.1-2.5 ppm range.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Aldehyde Carbonyl (C=O): A peak in the highly deshielded region of δ 190-195 ppm.

-

Pyridine Ring Carbons: Five distinct peaks in the aromatic region (δ 110-160 ppm). The carbon attached to the dimethylamino group (C6) will be significantly shielded compared to a standard pyridine carbon.

-

Dimethylamino Carbons (-N(CH₃)₂): A peak around δ 35-45 ppm.

-

Methyl Carbon (-CH₃): A peak in the aliphatic region, likely around δ 15-20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Expected IR Absorption Bands:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1715 cm⁻¹ . This is a key diagnostic peak.

-

C-H Stretch (Aldehyde): Two weak bands may be visible around 2820 cm⁻¹ and 2720 cm⁻¹ .

-

C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H Bends (Aromatic): Peaks in the 690-900 cm⁻¹ region.

-

C-N Stretch (Dimethylamino): A band typically found in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A peak at m/z = 164.

-

[M+H]⁺ Ion: In ESI+, a prominent peak at m/z = 165.

-

Key Fragments: Expect loss of the aldehyde group (-CHO, 29 Da) or a methyl radical (-CH₃, 15 Da) from the molecular ion.

The predicted collision cross section (CCS) values for the closely related 6-(dimethylamino)pyridine-3-carbaldehyde provide a reference for advanced mass spectrometry analysis. For the [M+H]⁺ adduct, a predicted CCS of 129.1 Ų has been calculated.[4]

Standard Operating Protocols for Physical Characterization

The following protocols describe standard, validated methods for determining the physical properties discussed above.

Protocol: Melting Point Determination

Causality: The melting point is a fundamental physical constant used to assess the purity of a crystalline solid. A sharp melting range indicates high purity, while a broad and depressed range suggests the presence of impurities.

Methodology (Digital Melting Point Apparatus):

-

Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Scan (Optional but Recommended): Set a rapid heating ramp (10-20 °C/min) to quickly find an approximate melting range.

-

Accurate Determination: Prepare a new capillary. Set the starting temperature to ~20 °C below the approximate melting point found in the rapid scan. Set the heating ramp rate to a slow 1-2 °C/min.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Figure 2: Workflow for Melting Point Determination.

Protocol: Acquiring NMR Spectra

Causality: NMR provides unambiguous structural confirmation by mapping the chemical environment of ¹H and ¹³C nuclei. The choice of solvent is critical to dissolve the analyte without interfering with its signals.

Methodology (¹H and ¹³C NMR):

-

Sample Preparation: Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for non-protic organic molecules.

-

Dissolution: Cap the tube and gently invert it several times to fully dissolve the sample. A brief sonication may be used if necessary.

-

Instrument Setup: Insert the tube into the NMR spectrometer.

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. The field homogeneity is then optimized through a process called "shimming" to ensure sharp, well-resolved peaks.

-

Acquisition: Acquire the ¹H spectrum first, as it is much faster. Subsequently, set up and run the longer ¹³C acquisition. Standard parameters are typically sufficient for initial characterization.

-

Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or internal standard like TMS).

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) is not available, precautions should be based on the compound's functional groups and related structures.

-

Handling: As with any novel chemical, handle with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood. The related compound 4-DMAP is known to be toxic and readily absorbed through the skin.[3]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group. Refrigeration (2-8 °C) is recommended to ensure long-term stability, similar to its chloro-analogue.[1][2]

Conclusion

6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde is a compound with high potential as a synthetic intermediate. This guide establishes its core molecular identity and provides a robust framework for predicting its physical properties based on sound chemical principles and data from closely related analogues. The detailed protocols provided herein offer a validated pathway for researchers to perform their own empirical characterization, ensuring data integrity and enabling the confident use of this molecule in drug discovery and development pipelines.

References

-

ResearchGate. (2011). Salicylaldehyde–4-(dimethylamino)pyridine (1/1). Available at: [Link]

-

ResearchGate. (PDF) p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromenes under microwave irradiation. Available at: [Link]

-

PubChemLite. 6-(dimethylamino)pyridine-3-carbaldehyde (C8H10N2O). Available at: [Link]

-

PubChem. 2-(dimethylamino)-1H-pyridine-2-carbaldehyde. Available at: [Link]

Sources

A Technical Guide to 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde, a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug development. While specific data for this compound is not extensively documented in public databases, this paper synthesizes information from closely related analogues to offer valuable insights into its nomenclature, synthesis, chemical properties, and potential applications.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound of interest is 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde . This name is derived following the systematic rules of chemical nomenclature for substituted heterocyclic compounds.

-

Pyridine : The core structure is a six-membered aromatic heterocycle containing one nitrogen atom.

-

-3-carbaldehyde : An aldehyde functional group (-CHO) is attached to the 3rd position of the pyridine ring.

-

6-(Dimethylamino)- : A dimethylamino group (-N(CH₃)₂) is substituted at the 6th position.

-

5-methyl- : A methyl group (-CH₃) is located at the 5th position.

The substituents are listed alphabetically in the IUPAC name. The numbering of the pyridine ring begins at the nitrogen atom and proceeds clockwise, assigning the lowest possible locants to the principal functional group (the aldehyde) and then to the substituents.

Table 1: Chemical Identifiers and Properties (Predicted and from Analogues)

| Identifier/Property | Value/Information | Source |

| IUPAC Name | 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde | IUPAC Nomenclature Rules |

| Molecular Formula | C₉H₁₂N₂O | Calculated |

| Molecular Weight | 164.21 g/mol | Calculated |

| CAS Number | Not readily available in public databases | |

| Physical State | Likely a solid at room temperature | Inferred from similar compounds[1] |

| Solubility | Expected to be soluble in organic solvents like methanol, chloroform, and DMSO | Inferred from related structures[2] |

Strategic Synthesis of Substituted Pyridine-3-carbaldehydes

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the substituted pyridine core, followed by the introduction or unmasking of the aldehyde group.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

A multi-step synthesis can be proposed, leveraging known reactions such as the Guareschi-Thorpe or Hantzsch pyridine synthesis to construct the core, followed by functional group manipulations.

Step 1: Synthesis of a Substituted 2-Aminopyridine Intermediate

This can be achieved through a condensation reaction. For example, the Guareschi-Thorpe synthesis involves the reaction of a β-ketoester with cyanoacetamide in the presence of a base.

Step 2: Introduction of the Dimethylamino Group

The amino group at the 6-position can be converted to a dimethylamino group via reductive amination or direct alkylation with a methylating agent.

Step 3: Halogenation and Functional Group Interconversion

A common strategy involves the introduction of a halogen at the 3-position, which can then be converted to the aldehyde. For instance, a Sandmeyer reaction on an aminopyridine precursor could yield a halopyridine.

Step 4: Formation of the Aldehyde

The aldehyde can be introduced via several methods:

-

From a nitrile : Reduction of a corresponding nitrile at the 3-position.

-

From an alcohol : Oxidation of a primary alcohol at the 3-position.

-

From a halogen : Metal-halogen exchange followed by reaction with a formylating agent.

Experimental Causality: The choice of a multi-step synthesis allows for the controlled introduction of substituents at specific positions on the pyridine ring. Building the core first and then modifying the functional groups often provides a more robust and higher-yielding process than attempting a one-pot synthesis with multiple reactive components.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde is dictated by its key functional groups: the pyridine ring, the aldehyde, and the dimethylamino group.

-

Pyridine Ring : The nitrogen atom imparts a degree of basicity to the molecule and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.

-

Aldehyde Group : This is a highly versatile functional group that can undergo a wide range of reactions, including:

-

Nucleophilic addition : Reactions with nucleophiles such as Grignard reagents, organolithium compounds, and cyanide.

-

Reductive amination : To form amines.

-

Wittig reaction : To form alkenes.

-

Oxidation : To form the corresponding carboxylic acid.

-

Reduction : To form the primary alcohol.

-

-

Dimethylamino Group : This is an electron-donating group that can influence the reactivity of the pyridine ring, making it more susceptible to electrophilic attack.

Caption: Electronic influence of functional groups.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridine scaffolds are prevalent in a vast array of pharmaceuticals due to their ability to act as bioisosteres for phenyl rings and their capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets.[3] Pyridine-containing compounds have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4]

6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde group is a key handle for introducing further diversity through various chemical transformations. For example, it can be readily converted into imines, oximes, or hydrazones, which are common pharmacophores in drug candidates.

Potential Therapeutic Areas:

-

Enzyme Inhibitors : The pyridine core is found in numerous enzyme inhibitors.[4]

-

Antimicrobial Agents : The incorporation of a pyridine motif can enhance the antibacterial and antifungal potency of a compound.[3]

-

Anticancer Agents : Many pyridine derivatives have been investigated for their antitumor properties.[5]

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not publicly available, the expected spectroscopic features can be predicted based on the analysis of similar compounds.[6][7][8]

-

¹H NMR :

-

A singlet for the aldehyde proton (CHO) in the region of 9-10 ppm.

-

Singlets for the protons of the two methyl groups of the dimethylamino substituent.

-

A singlet for the methyl group at the 5-position.

-

Signals for the aromatic protons on the pyridine ring.

-

-

¹³C NMR :

-

A signal for the carbonyl carbon of the aldehyde in the downfield region (around 190 ppm).

-

Signals for the aromatic carbons of the pyridine ring.

-

Signals for the methyl carbons.

-

-

IR Spectroscopy :

-

A strong C=O stretching vibration for the aldehyde at approximately 1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C=N and C=C stretching vibrations characteristic of the pyridine ring.

-

-

Mass Spectrometry :

-

A molecular ion peak corresponding to the molecular weight of the compound.

-

Characteristic fragmentation patterns involving the loss of the aldehyde group or methyl groups.

-

Safety and Handling

Specific safety data for 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde is not available. However, based on the safety profiles of other pyridine aldehydes, the following precautions should be taken.[9][10][11][12]

Table 2: General Safety and Handling Precautions

| Hazard Category | Precautionary Measures |

| Skin and Eye Contact | Causes skin and eye irritation. May cause serious eye damage. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][10] |

| Inhalation | May be harmful if inhaled and may cause respiratory irritation. Work in a well-ventilated area or a fume hood. |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when handling. |

| Sensitization | May cause an allergic skin reaction. Avoid repeated or prolonged contact.[9] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11] |

It is imperative to consult a comprehensive Safety Data Sheet (SDS) for any chemical before handling and to perform a thorough risk assessment.

Conclusion

6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde represents a promising, yet under-documented, chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery. Its strategic combination of a substituted pyridine core and a reactive aldehyde functional group makes it an attractive starting material for creating diverse molecular libraries. While further experimental validation of its properties and reactivity is required, the principles outlined in this guide, based on the well-established chemistry of related compounds, provide a solid foundation for researchers and scientists to explore its utility in their respective fields.

References

-

Wikipedia. Pyridine-3-carbaldehyde. [Link]

-

NIST. 3-Pyridinecarboxaldehyde. [Link]

-

ResearchGate. Synthetic Studies of Substituted Pyridine Aldehydes as Intermediates for the Synthesis of Toddaquinoline, Its Derivatives and Other Natural Products. [Link]

-

ResearchGate. Synthesis of 6-methylpyridine-3-carbaldehyde. [Link]

-

PubChem. 6-Methyl-3-pyridinecarboxaldehyde. [Link]

-

ResearchGate. Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. [Link]

-

Material Science Research India. Computational Study of 3-Pyridine Carboxaldehyde. [Link]

- Google Patents.

-

Walsh Medical Media. Substituted Pyrazolo[3,4-B]Pyridin-3-Ones and Pyrazolo[3,4-B]Pyridine-5- Carbaldehyde, New One-Pot Synthesis Strategy Ameliorati. [Link]

-

PubChem. 2-Pyridinecarboxaldehyde. [Link]

-

RSC Publishing. A copper(II) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. [Link]

-

PMC - NIH. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

-

ResearchGate. Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

-

Loba Chemie. 3-PYRIDINECARBOXALDEHYDE EXTRA PURE. [Link]

-

ResearchGate. a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... [Link]

-

The Good Scents Company. 6-methyl-pyridine-2-aldehyde. [Link]

-

PMC - NIH. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. [Link]

-

IDEAS/RePEc. Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study. [Link]

Sources

- 1. 6-CHLORO-5-METHYLPYRIDINE-3-CARBALDEHYDE | 176433-43-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]

- 6. 3-Pyridinecarboxaldehyde [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study [ideas.repec.org]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. lobachemie.com [lobachemie.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

Navigating the Synthesis and Handling of 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde: A Technical Safety and Handling Guide for Researchers

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde. In the absence of a specific, publicly available Material Safety Data Sheet (MSDS) for this compound, this guide synthesizes safety data from structurally similar pyridine and aldehyde-containing molecules to establish a robust and conservative safety protocol. The core principle of this guide is to treat the compound with a high degree of caution, assuming it may possess hazards similar to its chemical analogs.

Compound Overview and Inferred Hazard Profile

6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde is a substituted pyridine derivative. The molecular structure incorporates a pyridine ring, a common scaffold in pharmaceuticals, an aldehyde functional group, which is known for its reactivity and potential as a sensitizer, and a dimethylamino group. While specific toxicological and physicochemical data are not available, an analysis of related compounds allows for the construction of a presumptive safety profile.

Structural Analogs Analysis:

To build a reliable safety framework, we have analyzed data from the following related compounds:

-

Pyridine Aldehydes (e.g., 3-Pyridinecarboxaldehyde, 6-Methylpyridine-2-carboxaldehyde): These compounds indicate a potential for skin, eye, and respiratory irritation.[1][2][3][4] Some are classified as harmful if swallowed and may cause allergic skin reactions.[2][3] Flammability is also a noted hazard for some pyridine aldehydes.[3][5]

-

Substituted Pyridines (e.g., 6-(Dimethylamino)pyridine-2-carboxylic acid, 2-Amino-6-methylpyridine): These analogs highlight the potential for significant irritation to skin and eyes and respiratory tract irritation.[1][6] Some are noted as toxic if swallowed or fatal in contact with skin.[6]

-

Chlorinated Pyridines (e.g., 6-Chloro-5-Methylpyridine-3-Carbaldehyde): These compounds are generally stable under normal conditions but may react with strong oxidizing or reducing agents.[7] They are often solids with low water solubility.[7]

Based on this analysis, 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde should be handled as a substance that is potentially:

-

Irritating to the skin, eyes, and respiratory system.

-

Harmful if ingested or absorbed through the skin.

-

A potential skin sensitizer.

-

Reactive with strong oxidizing and reducing agents.

The following table summarizes key safety information extrapolated from these analogs.

| Hazard Category | Inferred Risk for 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde | Data from Analog(s) |

| Acute Toxicity (Oral) | Potentially harmful or toxic if swallowed. | Harmful if swallowed (3-Pyridinecarboxaldehyde)[3][4]; Toxic if swallowed (2-Amino-6-methylpyridine)[6] |

| Acute Toxicity (Dermal) | Potential for significant toxicity on skin contact. | Fatal in contact with skin (2-Amino-6-methylpyridine)[6] |

| Skin Corrosion/Irritation | Causes skin irritation. | Causes skin irritation (Multiple analogs)[1][2][3][6] |

| Eye Damage/Irritation | Causes serious eye irritation or damage. | Causes serious eye irritation (Multiple analogs)[1][2][3][6] |

| Respiratory/Skin Sensitization | May cause respiratory irritation and potential skin sensitization. | May cause respiratory irritation (Multiple analogs)[1][2][3][6]; May cause an allergic skin reaction (3-Pyridinecarboxaldehyde)[3] |

| Stability/Reactivity | Stable under normal conditions; avoid strong oxidizing/reducing agents. | Stable, but may react with strong oxidizing or reducing agents (6-Chloro-5-Methylpyridine-3-Carbaldehyde)[7] |

| Flammability | Potentially combustible. | Flammable liquid and vapor (3-Pyridinecarboxaldehyde)[3][5] |

Mandatory Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is non-negotiable when handling this compound. The following workflow illustrates the decision-making process for selecting appropriate PPE.

Caption: PPE Selection Workflow for Handling the Compound.

Safe Handling and Experimental Procedures

Adherence to strict safe handling protocols is crucial to minimize exposure risk.

Step-by-Step Handling Protocol:

-

Preparation:

-

Designate a specific area within a certified chemical fume hood for handling the compound.

-

Ensure all required PPE is correctly donned before entering the designated area.

-

Verify that an emergency eyewash station and safety shower are accessible and operational.

-

Prepare all necessary equipment (spatulas, glassware, balances) within the fume hood to minimize movement of the compound.

-

-

Weighing and Transfer:

-

If the compound is a solid, handle it as a powder with inhalation risk. Use anti-static spatulas and a weigh boat.

-

Perform all transfers slowly and carefully to avoid generating dust.

-

If making a solution, add the solid to the solvent slowly. Be aware of potential exothermic reactions.

-

-

During Reaction:

-

Keep the reaction vessel closed or under an inert atmosphere as much as possible.

-

Continuously operate the fume hood.

-

Clearly label all vessels containing the compound.

-

-

Post-Experiment:

-

Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.

-

Collect all waste, including contaminated gloves and weigh boats, in a designated, sealed hazardous waste container.

-

Remove PPE in the correct order to avoid cross-contamination, washing hands thoroughly as the final step.[1][2][4][6]

-

Emergency Response and First Aid

Rapid and correct response to an exposure is critical.

Exposure Response Protocol:

| Exposure Route | Immediate Action | Medical Follow-up |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Do not perform mouth-to-mouth resuscitation.[1] | Seek immediate medical attention. Provide the SDS of a structural analog to the medical personnel. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] | Seek immediate medical attention. Discard contaminated clothing in a sealed bag. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] | Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1][4] | Seek immediate medical attention. |

The logical flow for responding to an accidental spill is outlined below.

Caption: Accidental Spill Response Workflow.

Storage and Disposal

Proper storage and disposal are essential for laboratory safety and environmental protection.

Storage Guidelines:

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][7]

-

Container: Keep the container tightly closed and clearly labeled.[1][2]

-

Environment: Protect from light, heat, and sources of ignition.[5][7] Consider storing under an inert atmosphere (e.g., nitrogen or argon) if the compound is found to be sensitive to air or moisture.

Disposal Protocol:

-

Waste Classification: This compound should be disposed of as hazardous chemical waste.

-

Containerization: All waste materials, including empty containers and contaminated disposables, must be collected in a designated, properly labeled, and sealed hazardous waste container.

-

Procedure: Disposal must be carried out in accordance with all local, state, and federal regulations.[1][5] Do not dispose of down the drain.[5] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

By adhering to the comprehensive guidelines outlined in this document, researchers can mitigate the potential risks associated with handling 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde, ensuring a safer laboratory environment for all personnel.

References

-

AK Scientific, Inc. Safety Data Sheet: 6-(Dimethylamino)pyridine-2-carboxylic acid;hydrochloride.

-

Apollo Scientific. Safety Data Sheet: 6-Methylpyridine-2-carboxaldehyde. (2023-04-24).

-

Pipzine Chemicals. 6-Chloro-5-Methylpyridine-3-Carbaldehyde.

-

Loba Chemie. Safety Data Sheet: 3-PYRIDINECARBOXALDEHYDE EXTRA PURE. (2021-10-08).

-

Jubilant Ingrevia Limited. Safety Data Sheet: 3-Pyridinealdehyde. (2021-02-11).

-

The Good Scents Company. Information on 6-methyl-pyridine-2-aldehyde.

-

Fisher Scientific. Safety Data Sheet: 3-Pyridinecarboxaldehyde. (2009-09-26).

-

ChemicalBook. 6-CHLORO-5-METHYLPYRIDINE-3-CARBALDEHYDE Chemical Properties.

-

ChemicalBook. 6-CHLORO-5-METHYLPYRIDINE-3-CARBALDEHYDE | 176433-43-5.

-

Jubilant Ingrevia. Safety Data Sheet: 2-Amino-6-methylpyridine.

-

RIFM fragrance ingredient safety assessment, 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, CAS registry number 67674-46-8. (2023-04-02).

-

European Commission. Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). (2008-04-15).

-

ChemScene. 6-Chloro-5-methylnicotinaldehyde | 176433-43-5.

-

Sigma-Aldrich. 6-Methylpyridine-2-carboxaldehyde 98%.

Sources

- 1. aksci.com [aksci.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. lobachemie.com [lobachemie.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. 6-Chloro-5-Methylpyridine-3-Carbaldehyde | Properties, Uses, Safety Data & China Supplier Information [pipzine-chem.com]

The Emerging Potential of 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde in Medicinal Chemistry: A Technical Guide

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity for substitution at multiple positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[2] Within this esteemed class of heterocycles, pyridine-3-carbaldehyde derivatives serve as versatile synthetic intermediates, enabling the construction of complex molecular architectures with significant biological activities.[3][4] This guide focuses on a specific, yet underexplored derivative: 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde . We will delve into its synthetic viability, explore its potential therapeutic applications based on structure-activity relationships of analogous compounds, and provide detailed protocols for its synthesis and hypothetical biological evaluation. The presence of an electron-donating dimethylamino group at the 6-position and a methyl group at the 5-position is anticipated to significantly modulate the electronic and steric properties of the pyridine ring, offering a unique platform for drug discovery.

Molecular Properties and Synthetic Strategy

The inherent reactivity of the aldehyde functional group, combined with the substituted pyridine core, makes 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde a valuable building block. Its close analog, 6-Chloro-5-methylpyridine-3-carbaldehyde, is a known key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of antibacterial agents.[3] This precedent strongly suggests that the title compound can be a strategic starting material for a variety of bioactive molecules.

Proposed Retrosynthetic Analysis and Synthesis Protocol

A plausible synthetic route to 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde can be envisioned starting from commercially available materials. The following protocol is a hypothetical, yet chemically sound, approach based on established pyridine chemistry.

Experimental Protocol: Synthesis of 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde

Materials:

-

6-Chloro-5-methylpyridine-3-carbaldehyde

-

Dimethylamine (40% solution in water)

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Nucleophilic Aromatic Substitution: To a solution of 6-Chloro-5-methylpyridine-3-carbaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and dimethylamine solution (3.0 eq).

-

Reaction Monitoring: The reaction mixture is heated to 80-100 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde.

Causality of Experimental Choices: The choice of DMF as a solvent is due to its high boiling point and ability to dissolve the reactants. Potassium carbonate acts as a base to facilitate the nucleophilic substitution. The excess of dimethylamine drives the reaction to completion. Standard aqueous work-up and column chromatography are proposed for purification, which are robust methods for isolating compounds of this nature.

Caption: Synthetic workflow for 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde.

Potential Applications in Medicinal Chemistry

The structural features of 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde suggest several promising avenues for medicinal chemistry exploration. The aldehyde group is a versatile handle for derivatization, allowing for the synthesis of a wide range of compounds, including Schiff bases, hydrazones, and alcohols, each with the potential for distinct biological activities.

Antimicrobial Agents

The pyridine scaffold is a well-established pharmacophore in the design of antimicrobial agents.[1][2] The demonstrated utility of 6-Chloro-5-methylpyridine-3-carbaldehyde as an intermediate for antibacterial drugs provides a strong rationale for exploring the antimicrobial potential of derivatives of 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde.[3] The aldehyde can be condensed with various amines, hydrazides, or thiosemicarbazides to generate a library of compounds for screening against a panel of pathogenic bacteria and fungi.

Hypothetical Screening Protocol for Antimicrobial Activity:

-

Compound Library Synthesis: Synthesize a series of Schiff bases and thiosemicarbazones from 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde.

-

Microbial Strains: Utilize a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

-

Minimum Inhibitory Concentration (MIC) Assay: Determine the MIC values of the synthesized compounds using a broth microdilution method according to CLSI guidelines.

-

Cytotoxicity Assay: Evaluate the cytotoxicity of active compounds against a mammalian cell line (e.g., HEK293) to assess selectivity.

Anticancer Agents

Numerous pyridine derivatives have exhibited potent anticancer activity.[5][6] Specifically, thiosemicarbazones derived from pyridine-2-carboxaldehydes have been investigated as inhibitors of ribonucleotide reductase, a key enzyme in DNA synthesis, and have shown antineoplastic activity.[7][8] The electronic properties conferred by the dimethylamino group in our target molecule could lead to novel interactions with biological targets relevant to cancer.

Proposed Anticancer Evaluation Workflow:

Caption: Workflow for the evaluation of anticancer potential.

Anti-inflammatory Agents

The pyridine nucleus is also a component of various anti-inflammatory drugs.[9] The potential for derivatives of 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde to modulate inflammatory pathways could be explored through the synthesis of amides and other related structures.

Data Presentation: A Comparative Overview

While specific quantitative data for 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde is not yet available, we can present a comparative table of related structures to guide future research.

| Compound Class | Biological Activity | Key Structural Features | Reference |

| Pyridine-based chalcones | Antimicrobial | Chalcone moiety derived from a pyridine aldehyde | |

| Pyridine-2-carboxaldehyde thiosemicarbazones | Anticancer (Ribonucleotide Reductase Inhibitors) | Thiosemicarbazone of pyridine-2-carboxaldehyde | [7][8] |

| Pyridine-3-carboxamide analogs | Antibacterial | Amide linkage at the 3-position of the pyridine ring | [10] |

| Pyridine-based Schiff bases | Broad-spectrum antimicrobial | Azomethine linkage from a pyridine aldehyde | [11][12] |

Conclusion and Future Directions

6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde represents a promising, yet largely unexplored, scaffold for medicinal chemistry. Its structural similarity to known bioactive pyridine derivatives, coupled with the versatile reactivity of the aldehyde functional group, provides a strong foundation for the development of novel therapeutic agents. The proposed synthetic and evaluation protocols in this guide offer a clear roadmap for researchers to unlock the full potential of this intriguing molecule. Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to identify lead compounds for further development. The insights gained from such studies will undoubtedly contribute to the ever-expanding therapeutic utility of the pyridine scaffold.

References

-

Al-Hussein, I. R. A., & Al-Shuhaib, Z. A. M. (2023). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal, 20(3). Available at: [Link]

-

Pipzine Chemicals. (n.d.). 6-Chloro-5-Methylpyridine-3-Carbaldehyde. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde. Available at: [Link]

- Cislak, F. E. (1964). U.S. Patent No. 3,160,633. U.S. Patent and Trademark Office.

-

Popa, M., & Ghorbani, F. (2023). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 28(13), 5129. Available at: [Link]

-

Sartorelli, A. C., Agrawal, K. C., & Moore, E. C. (1977). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 20(6), 843–846. Available at: [Link]

-

Ahmad, S., et al. (2024). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Journal of Biomolecular Structure and Dynamics, 1-16. Available at: [Link]

- Sartorelli, A. C., et al. (2003). Russian Patent No. RU2198875C2. Google Patents.

-

ResearchGate. (n.d.). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Available at: [Link]

-

ResearchGate. (n.d.). Biological Activities of Pyridine-2-Carbaldehyde Schiff Bases Derived from S-Methyl- and S-Benzyldithiocarbazate and Their Zinc(II) and Manganese(II) Complexes. Available at: [Link]

-

Characterization and pharmacological evaluation of new pyridine analogs. (n.d.). Available at: [Link]

-

European Journal of Chemistry. (n.d.). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. Available at: [Link]

-

De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 785-801. Available at: [Link]

-

Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. (n.d.). Available at: [Link]

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. 6-Chloro-5-Methylpyridine-3-Carbaldehyde | Properties, Uses, Safety Data & China Supplier Information [pipzine-chem.com]

- 4. US3160633A - Synthesis of pyridine aldehydes - Google Patents [patents.google.com]

- 5. "Synthesis and Characterization of Some New Pyridine and Pyrimidine Der" by Israa R. A. Al-Hussein and Zainab A. M. Al-Shuhaib [bsj.uobaghdad.edu.iq]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone [pubmed.ncbi.nlm.nih.gov]

- 8. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 9. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry [eurjchem.com]

Methodological & Application

Synthesis of 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde: An Application Note and Detailed Protocol

For: Researchers, scientists, and drug development professionals.

Introduction

6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of a dimethylamino group, a methyl group, and a carbaldehyde functionality on the pyridine scaffold makes it a versatile building block for the synthesis of a wide range of more complex molecules. The electron-donating dimethylamino group activates the pyridine ring, influencing its reactivity and the properties of its downstream products. This document provides a comprehensive guide to the synthesis of this compound, detailing a robust protocol, the underlying chemical principles, and essential safety considerations.

Strategic Approach to Synthesis

The synthesis of 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 2-(dimethylamino)-5-methylpyridine, from a commercially available starting material. The second, and key, step is the formylation of this precursor using the Vilsmeier-Haack reaction to introduce the carbaldehyde group at the 3-position of the pyridine ring. This classical organic reaction is highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds.

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Part 1: Synthesis of 2-(Dimethylamino)-5-methylpyridine

This procedure is adapted from a patented method and provides a reliable route to the necessary precursor.[1]

Materials:

-

3-Methylpyridine

-

Hydrogen peroxide (30%)

-

Acetic acid

-

Dimethyl sulfate

-

Sodium hydroxide

-

Toluene

-

Standard laboratory glassware and safety equipment

Procedure:

-

Oxidation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpyridine in acetic acid. To this solution, add 30% hydrogen peroxide dropwise while maintaining the temperature below 60°C. After the addition is complete, heat the mixture at 70-80°C for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide. Extract the aqueous layer with toluene. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-methylpyridine-1-oxide.

-

Amination and Methylation: To a solution of 3-methylpyridine-1-oxide in an appropriate solvent, add dimethyl sulfate and stir at room temperature. After a suitable reaction time, carefully add a solution of sodium hydroxide. The reaction is exothermic and should be controlled with an ice bath.

-

Final Work-up and Purification: Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-(dimethylamino)-5-methylpyridine.

Part 2: Vilsmeier-Haack Formylation of 2-(Dimethylamino)-5-methylpyridine

This step introduces the aldehyde functionality onto the pyridine ring. The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic rings.[2][3]

Materials:

-

2-(Dimethylamino)-5-methylpyridine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Ice bath

-

Standard laboratory glassware and safety equipment

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place anhydrous DMF under a nitrogen atmosphere. Cool the flask to 0°C using an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the DMF via the dropping funnel. The addition should be slow to control the exothermic reaction. Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent, a chloromethyliminium salt.[2]

-

Formylation Reaction: Dissolve 2-(dimethylamino)-5-methylpyridine in anhydrous DCM and add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the progress of the reaction by TLC.

-

Hydrolysis and Work-up: Cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt to the aldehyde.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde.

Reaction Mechanism: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the pyridine ring.[2][3][4]

Caption: Mechanism of the Vilsmeier-Haack formylation.

Physicochemical Data and Safety Considerations

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Safety Precautions |

| 2-(Dimethylamino)-5-methylpyridine | C₈H₁₂N₂ | 136.19 | Colorless to light yellow liquid | Flammable, skin and eye irritant. Handle in a well-ventilated fume hood. Wear appropriate PPE. |

| Phosphorus oxychloride (POCl₃) | Cl₃OP | 153.33 | Colorless to yellowish fuming liquid | Highly corrosive and toxic. Reacts violently with water. Handle with extreme care in a fume hood with appropriate PPE. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Colorless liquid | Harmful if inhaled or absorbed through the skin. A known reproductive toxin. Use in a well-ventilated area with proper PPE. |

| 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde | C₉H₁₂N₂O | 164.21 | Expected to be a solid | Handle with care. Avoid inhalation, ingestion, and skin contact. The toxicological properties have not been fully investigated. |

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the substituents on the pyridine ring.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the aldehyde group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Conclusion

The synthesis of 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde can be reliably achieved through a two-step process involving the preparation of 2-(dimethylamino)-5-methylpyridine followed by a Vilsmeier-Haack formylation. This protocol provides a detailed and scientifically grounded method for obtaining this valuable synthetic intermediate. Adherence to the described procedures and safety precautions is essential for a successful and safe synthesis.

References

- Process for preparation of 2-amino-5-methyl-pyridine. EP0569701A1.

- Method of preparing 3-methyl pyridine. US4086237A.

- Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. Request PDF.

- Synthesis of 6-methylpyridine-3-carbaldehyde. Request PDF.

- Method for producing 2-cyano-3-methylpyridine. JPH0971567A.

- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Preprints.org.

- 6-CHLORO-5-METHYLPYRIDINE-3-CARBALDEHYDE | 176433-43-5. ChemicalBook.

- Vilsmeier-Haack Reaction. Chemistry Steps.

- Flow Synthesis of 2-Methylpyridines via α-Methyl

- 2-(Dimethylamino)pyridine 97 5683-33-0. Sigma-Aldrich.

- Supporting Inform

- Process for the synthesis of 3-methyl-pyridine. US20110003997A1.

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.

- Vilsmeier-Haack Reaction. YouTube.

- Vilsmeier Haack Reaction - Part 2 ( Cyclization Examples)||Practice Questions. YouTube.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.

Sources

The Strategic Deployment of 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde in Multi-Component Reactions: A Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the quest for molecular diversity and complexity is paramount. Multi-component reactions (MCRs) have emerged as a powerful strategy, enabling the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation.[1] This guide delves into the application of a highly versatile building block, 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde , in the realm of MCRs. The inherent electronic properties of this substituted pyridine aldehyde make it a uniquely reactive component for the synthesis of novel heterocyclic scaffolds, which are of significant interest in the development of new therapeutic agents.[2]

The presence of the electron-donating dimethylamino group at the 6-position and the methyl group at the 5-position enriches the pyridine ring, influencing the reactivity of the aldehyde functional group. This electronic enrichment can modulate the reaction pathways in various MCRs, potentially leading to unique product profiles and improved reaction efficiencies. This document provides a comprehensive overview of the mechanistic rationale, practical applications, and detailed experimental protocols for leveraging 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde in the synthesis of diverse molecular entities.

Mechanistic Insights: The Role of the Electron-Rich Pyridine Scaffold

The utility of 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde in MCRs is intrinsically linked to its electronic nature. The dimethylamino and methyl substituents act as powerful electron-donating groups, increasing the electron density of the pyridine ring. This has two significant consequences for the reactivity of the aldehyde:

-

Activation of the Aldehyde: The increased electron density on the pyridine ring can enhance the nucleophilicity of the pyridine nitrogen, which can participate in catalytic cycles or influence the electronic environment of the formyl group.

-

Stabilization of Intermediates: The electron-donating nature of the substituents can stabilize charged intermediates formed during the course of the MCR, potentially lowering the activation energy of key steps and influencing the overall reaction rate and outcome.

A prime example of its application is in the synthesis of substituted pyridines, a motif prevalent in numerous pharmaceuticals. A plausible MCR for this purpose is a variation of the Hantzsch pyridine synthesis.

Caption: Generalized mechanism for a Hantzsch-type pyridine synthesis.

Applications in Multi-Component Synthesis

The versatility of 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde extends to a variety of named MCRs, each providing access to a distinct class of heterocyclic compounds. The following table summarizes its potential applications in three prominent MCRs, highlighting the diversity of achievable molecular scaffolds.

| Multi-Component Reaction | Product Class | Key Features of the Aldehyde's Role | Potential Therapeutic Relevance of Products |

| Hantzsch Dihydropyridine Synthesis | 1,4-Dihydropyridines | Acts as the aldehyde component, forming the C4 position of the dihydropyridine ring. The electron-rich pyridine substituent can influence the biological activity of the final product. | Calcium channel blockers, antihypertensive agents.[3] |

| Ugi Four-Component Reaction (U-4CR) | α-Acylamino Amides | Serves as the carbonyl component that condenses with an amine to form a Schiff base, a key intermediate in the Ugi reaction mechanism.[4] | Peptidomimetics, enzyme inhibitors, diverse drug-like scaffolds.[5] |

| Biginelli Reaction | Dihydropyrimidinones (DHPMs) | Functions as the aldehyde component, reacting with a β-ketoester and urea or thiourea to form the DHPM core.[6] | Antiviral, antibacterial, and anticancer agents.[7] |

Detailed Experimental Protocols

The following protocols are representative examples of how 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde can be employed in MCRs. These are intended as a starting point for researchers, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative

This protocol describes a one-pot synthesis of a substituted 1,4-dihydropyridine.

Caption: Experimental workflow for the Hantzsch dihydropyridine synthesis.

Materials:

-

6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde (1.0 equiv)

-

Ethyl acetoacetate (2.2 equiv)

-

Ammonium acetate (1.5 equiv)

-

Ethanol (as solvent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde (1.0 mmol), ethyl acetoacetate (2.2 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold water (50 mL) with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol.

-

Dry the product under vacuum to afford the desired 1,4-dihydropyridine derivative.

-

Characterize the product by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Ugi Four-Component Synthesis of an α-Acylamino Amide

This protocol outlines the synthesis of a peptidomimetic scaffold using the Ugi reaction.

Materials:

-

6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde (1.0 equiv)

-

A primary amine (e.g., Benzylamine) (1.0 equiv)

-

A carboxylic acid (e.g., Acetic acid) (1.0 equiv)

-

An isocyanide (e.g., tert-Butyl isocyanide) (1.0 equiv)

-

Methanol (as solvent)

Procedure:

-

In a screw-cap vial, dissolve 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde (0.5 mmol) and benzylamine (0.5 mmol) in methanol (2 mL). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

To this mixture, add acetic acid (0.5 mmol) followed by tert-butyl isocyanide (0.5 mmol).

-

Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

-

Combine the fractions containing the pure product and evaporate the solvent to yield the α-acylamino amide.

-

Confirm the structure of the product using NMR and mass spectrometry.

Trustworthiness and Self-Validation

The protocols provided are based on well-established multi-component reaction methodologies.[4][6] To ensure the trustworthiness of the experimental outcomes, the following self-validating measures are recommended:

-

Stoichiometry and Reagent Purity: Use high-purity reagents and accurately measure the stoichiometry of all components. The 1:1:1:1 ratio in the Ugi reaction and the 1:2:1 ratio of aldehyde:β-ketoester:ammonia source in the Hantzsch synthesis are critical for optimal results.

-

Reaction Monitoring: Diligent monitoring of the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and to check for the formation of side products.

-

Comprehensive Characterization: The identity and purity of the synthesized compounds must be unambiguously confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). For crystalline products, single-crystal X-ray diffraction provides definitive structural proof.

References

-

Hantzsch, A. Condensation of Aldehyde with Two Equivalents of a β-Ketoester in the Presence of Ammonia. Organic Chemistry Portal. Available at: [Link]

-

Ugi Reaction. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. MDPI. Available at: [Link]

-

Hantzsch dihydropyridine synthesis. ResearchGate. Available at: [Link]

-

Synthesis of 6-methylpyridine-3-carbaldehyde. ResearchGate. Available at: [Link]

-

Passerini reaction. Wikipedia. Available at: [Link]

-

Passerini Multicomponent Reactions. ResearchGate. Available at: [Link]

-

Hantzsch Dihydropyridine Synthesis. Merck Index. Available at: [Link]

-

Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. American Chemical Society. Available at: [Link]

-

A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. ResearchGate. Available at: [Link]

-

The Biginelli Dihydropyrimidine Synthesis. ResearchGate. Available at: [Link]

-

Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. MDPI. Available at: [Link]

-

Further Components Carboxylic Acid and Amine (Ugi Reaction). Science of Synthesis. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. ResearchGate. Available at: [Link]

-

Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. National Institutes of Health. Available at: [Link]

-

Ugi Multicomponent Reaction. Organic Syntheses. Available at: [Link]

-

Zn(II)-Catalyzed Multicomponent Sustainable Synthesis of Pyridines in Air. ResearchGate. Available at: [Link]

-

Biginelli Synthesis of Novel Dihydropyrimidinone Derivatives Containing Phthalimide Moiety. Semantic Scholar. Available at: [Link]

-

Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. National Institutes of Health. Available at: [Link]

-

The Passerini Reaction. Organic Reactions. Available at: [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. Available at: [Link]

-

Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. National Institutes of Health. Available at: [Link]

-

Ugi Multicomponent Reaction. ResearchGate. Available at: [Link]

-

Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. Available at: [Link]

-

Catalytic hydroboration of aldehydes and ketones with an electron-rich acyclic metallasilylene. Royal Society of Chemistry. Available at: [Link]

-

Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels-Alder/Retro-Diels-Alder Reaction Products: Reaction Development and Mechanistic Studies. National Institutes of Health. Available at: [Link]

-

A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. MDPI. Available at: [Link]

-

Synthesis of chemically diverse esters of 5-aminolevulinic acid for photodynamic therapy via the multicomponent Passerini reaction. Royal Society of Chemistry. Available at: [Link]

-

Amide-Stabilized Enols in the Enol-Ugi Reaction: A Five-Component Synthesis of Triamides. MDPI. Available at: [Link]

-

A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ugi Reaction [organic-chemistry.org]

- 5. orgsyn.org [orgsyn.org]

- 6. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes & Protocols: Synthesis of Novel Pyrido[2,3-d]pyrimidine Kinase Inhibitors from 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis of a novel class of kinase inhibitors based on the pyrido[2,3-d]pyrimidine scaffold, utilizing 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde as a key starting material. The described synthetic strategy employs a base-catalyzed Knoevenagel condensation followed by an intramolecular cyclization, offering a versatile and efficient route to this privileged heterocyclic core. This document details the scientific rationale, step-by-step experimental protocols, and the biological context of targeting key signaling pathways, such as the PI3K/Akt/mTOR cascade, which is frequently dysregulated in various cancers. The provided protocols are designed to be self-validating, with explanations for critical steps and expected outcomes, empowering researchers to explore this chemical space for the development of next-generation targeted therapeutics.

Introduction: The Strategic Value of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds, including several approved drugs. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[1]

The starting material, 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde, offers a strategic entry point into this chemical class. The dimethylamino group can serve as a crucial interaction point within the kinase active site, potentially enhancing binding affinity and selectivity. The methyl group provides steric and electronic influence that can be further explored through structure-activity relationship (SAR) studies. This guide focuses on a rational design approach, leveraging this unique starting material to construct potent kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often hyperactivated in cancer.

Synthetic Strategy: A Two-Step Approach to the Pyrido[2,3-d]pyrimidine Core

The synthesis of the target 7-(dimethylamino)-6-methyl-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-5-carbonitrile scaffold is achieved through a robust and high-yielding two-step process. This strategy is predicated on well-established and reliable organic transformations, ensuring reproducibility and scalability.

-